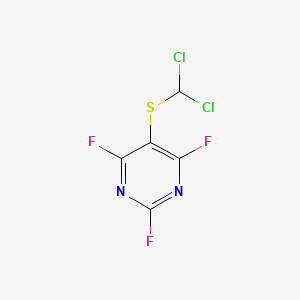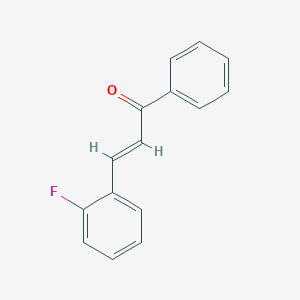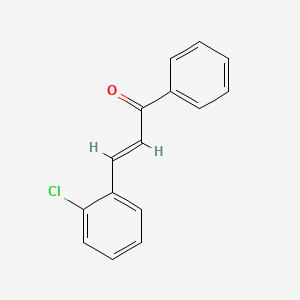
3-(Thiophen-2-yl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thiophen-2-yl)picolinic acid, also known as 3-TPA, is an organic compound with a molecular formula of C7H6NO2S. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. 3-TPA is a white crystalline solid that is soluble in organic solvents. It has a melting point of 118-120 °C and a molecular weight of 168.2 g/mol.
作用機序
The mechanism of action of 3-(Thiophen-2-yl)picolinic acid, 95% is not well understood. However, it is believed to act as a catalyst in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is thought to facilitate the reaction of thiophenol and picolinic acid by acting as a nucleophile, forming a covalent bond with the thiophenol and picolinic acid molecules. This covalent bond then facilitates the dehydration of the intermediate to form 3-(Thiophen-2-yl)picolinic acid, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Thiophen-2-yl)picolinic acid, 95% are not well understood. However, it is believed to have a wide range of applications in scientific research, such as in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also thought to have potential applications in the synthesis of polymers and in the preparation of polymeric materials.
実験室実験の利点と制限
3-(Thiophen-2-yl)picolinic acid, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to obtain. It is also highly soluble in organic solvents, making it easy to work with. Additionally, it is a stable compound and does not require special storage conditions. However, 3-(Thiophen-2-yl)picolinic acid, 95% does have some limitations for lab experiments. It is highly reactive and can be dangerous to work with if not handled properly. Additionally, it is not very soluble in water, making it difficult to work with in aqueous solutions.
将来の方向性
There are a variety of potential future directions for 3-(Thiophen-2-yl)picolinic acid, 95% research. One potential direction is to further investigate its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, further research could be conducted to explore its potential as a catalyst in the synthesis of polymers and in the preparation of polymeric materials. Another potential direction is to investigate the mechanism of action of 3-(Thiophen-2-yl)picolinic acid, 95% and to explore its potential biochemical and physiological effects. Finally, further research could be conducted to explore the potential advantages and limitations of 3-(Thiophen-2-yl)picolinic acid, 95% for lab experiments.
合成法
3-(Thiophen-2-yl)picolinic acid, 95% can be synthesized through a variety of methods. The most common method is the reaction of thiophenol and picolinic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction proceeds in two steps: first, the formation of the thiophenol picolinate intermediate, and then the dehydration of the intermediate to form 3-(Thiophen-2-yl)picolinic acid, 95%. The reaction is typically carried out in an aqueous solution at a temperature of around 100 °C.
科学的研究の応用
3-(Thiophen-2-yl)picolinic acid, 95% has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, as well as in the preparation of polymeric materials. Furthermore, 3-(Thiophen-2-yl)picolinic acid, 95% has been used in the synthesis of chiral compounds and as a reagent in the preparation of certain amino acids.
特性
IUPAC Name |
3-thiophen-2-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-7(3-1-5-11-9)8-4-2-6-14-8/h1-6H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFWSUOFPRQFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-YL)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



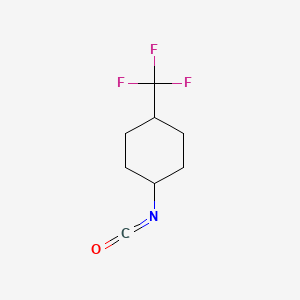
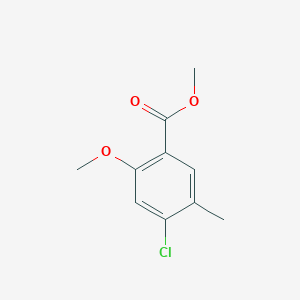

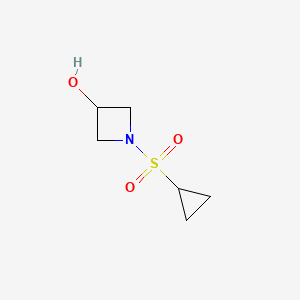
![N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B6326070.png)



